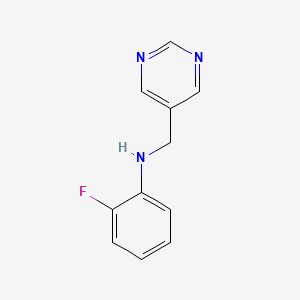

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline is a chemical compound with the molecular formula C₁₁H₁₀FN₃ and a molecular weight of 203.22 g/mol It is characterized by the presence of a fluorine atom attached to an aniline ring, which is further substituted with a pyrimidin-5-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(pyrimidin-5-ylmethyl)aniline typically involves the reaction of 2-fluoroaniline with pyrimidin-5-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization ensures the production of high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The fluorine atom in the aniline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(pyrimidin-5-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the aniline ring enhances the compound’s binding affinity to these targets, thereby modulating their activity. The pyrimidin-5-ylmethyl group further contributes to the compound’s specificity and potency by facilitating interactions with complementary binding sites .

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(pyrimidin-5-ylmethyl)aniline

- 2-bromo-N-(pyrimidin-5-ylmethyl)aniline

- 2-iodo-N-(pyrimidin-5-ylmethyl)aniline

Uniqueness

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Biological Activity

2-Fluoro-N-(pyrimidin-5-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its pharmacological properties.

Chemical Structure

The compound this compound features a fluorine atom substituted at the ortho position of the aniline moiety, which is linked to a pyrimidine ring. This structural configuration is significant as it influences the compound's biological interactions.

Recent studies have highlighted several mechanisms through which this compound exhibits its biological effects:

- Inhibition of Cell Proliferation : The compound has shown moderate antiproliferative activity against various cancer cell lines, including MGC-803 and HCT-116, with IC50 values indicating effective concentration ranges for inhibiting cell growth .

- Apoptosis Induction : It has been reported that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as ERK and AKT. The downregulation of proteins associated with cell survival and proliferation has been observed .

Efficacy Against Cancer Cell Lines

The biological evaluation of this compound has revealed promising results in various in vitro studies:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MGC-803 | 12.4 | ERK signaling pathway inhibition |

| HCT-116 | 3.91 | Tubulin polymerization inhibition |

| A549 | 6.05 | Apoptosis induction |

These findings suggest that this compound may serve as a lead compound for further development into anticancer agents.

Case Studies

- Anticancer Activity : In a study examining the effects of various pyrimidine derivatives, this compound was found to exhibit significant cytotoxicity against MGC-803 cells, leading to cell cycle arrest at the G2/M phase and increased apoptosis markers such as caspase activation .

- Targeted Therapy Potential : Another investigation focused on the selectivity of this compound against different cancer types, highlighting its potential as a targeted therapy due to its ability to inhibit specific kinases involved in tumor progression .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption characteristics with moderate metabolic stability. Studies have shown that it does not significantly inhibit cytochrome P450 enzymes at concentrations above 10 µM, suggesting a low risk for drug-drug interactions . Additionally, acute toxicity studies in animal models revealed no significant adverse effects at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .

Properties

Molecular Formula |

C11H10FN3 |

|---|---|

Molecular Weight |

203.22 g/mol |

IUPAC Name |

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline |

InChI |

InChI=1S/C11H10FN3/c12-10-3-1-2-4-11(10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2 |

InChI Key |

SPLFWMBFAZNOAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CN=CN=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.